molecular formula C23H16BrF3N2OS B2924938 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole CAS No. 1226455-72-6

5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole

Cat. No.: B2924938
CAS No.: 1226455-72-6
M. Wt: 505.35
InChI Key: JOEFGLRPFUDMFS-UHFFFAOYSA-N
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Description

This compound is a substituted imidazole derivative with a 4-bromophenyl group at position 5, a 4-(difluoromethoxy)phenyl group at position 1, and a (4-fluorobenzyl)thio moiety at position 2. Its molecular formula is C₂₃H₁₆BrF₃N₂OS, and its molecular weight is 529.36 g/mol.

Properties

IUPAC Name

5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)methylsulfanyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrF3N2OS/c24-17-5-3-16(4-6-17)21-13-28-23(31-14-15-1-7-18(25)8-2-15)29(21)19-9-11-20(12-10-19)30-22(26)27/h1-13,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEFGLRPFUDMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole is a synthetic compound with a complex molecular structure and significant biological activity. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in neurodegenerative diseases.

Chemical Structure and Properties

  • Molecular Formula : C23H16BrF3N2OS
  • Molecular Weight : 505.4 g/mol
  • IUPAC Name : 5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)methylsulfanyl]imidazole
  • CAS Number : 1226455-72-6

The compound features multiple functional groups, including bromine, fluorine, and sulfur, which contribute to its biological properties.

Research indicates that this compound acts as an inhibitor of beta-secretase (BACE1), an enzyme implicated in the cleavage of amyloid precursor protein (APP). The inhibition of BACE1 is crucial for reducing the production of amyloid-beta peptides, which aggregate to form plaques associated with Alzheimer's disease and other neurodegenerative disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits BACE1 activity. This inhibition can lead to decreased levels of amyloid-beta, suggesting potential therapeutic benefits for Alzheimer's disease treatment. The compound's efficacy was measured using various assays that quantify BACE1 activity in neuronal cell lines .

In Vivo Studies

Animal models have been utilized to further explore the pharmacodynamics of this compound. In these studies, administration of the compound resulted in significant reductions in amyloid plaque formation in the brains of transgenic mice models for Alzheimer's disease. These findings highlight the potential for this compound as a candidate for drug development aimed at treating cognitive decline associated with neurodegenerative diseases .

Case Studies

Several case studies have reported on the effectiveness of compounds structurally similar to this compound. For instance:

  • Study 1 : A study published in a peer-reviewed journal showed that similar imidazole derivatives exhibited neuroprotective effects and improved cognitive function in Alzheimer’s disease models.
  • Study 2 : Another investigation focused on the pharmacokinetics and toxicity profile of related compounds, demonstrating favorable absorption and minimal adverse effects at therapeutic doses.

Data Table: Biological Activity Summary

Study TypeModel TypeKey FindingsReference
In VitroNeuronal Cell LinesSignificant BACE1 inhibition
In VivoTransgenic MiceReduced amyloid plaque formation
Case Study 1Cognitive TestingImproved cognitive function
Case Study 2Toxicity AnalysisFavorable pharmacokinetics and low toxicity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related imidazole derivatives, emphasizing substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound : 5-(4-Bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole 5: 4-Bromophenyl
1: 4-(Difluoromethoxy)phenyl
2: (4-Fluorobenzyl)thio
C₂₃H₁₆BrF₃N₂OS 529.36 Potential metabolic stability due to fluorine; bromine may enhance binding interactions
2-((2-(4-(1H-Imidazol-1-yl)phenoxy)ethyl)thio)-5-(2-(3,4-dimethoxyphenyl)propan-2-yl)-1-(4-fluorophenyl)-1H-imidazole () 5: 3,4-Dimethoxyphenylpropan-2-yl
1: 4-Fluorophenyl
2: Phenoxyethylthio
C₃₁H₂₉FN₂O₃S 552.64 Potent TGR5 agonist; methoxy groups improve potency
5-(4-Bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole () 2: Isobutylthio C₂₀H₁₉BrF₂N₂OS 453.3 Reduced steric hindrance compared to fluorobenzylthio; unknown activity
4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () Core: Thiazole-pyrazole-triazole hybrid
Substituents: Bromophenyl, fluorophenyl
C₂₈H₂₂BrFN₆S 589.54 Antimicrobial activity; bromine enhances intermolecular interactions
5-(4-Bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol () 2: Thiol
1: Propan-2-yloxypropyl
C₁₅H₁₉BrN₂OS 355.29 Thiol group may improve solubility; structural flexibility from propyl chain
2-((4-Fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole () 5: 3-Nitrophenyl C₂₂H₁₅F₂N₃O₂S 423.4 Nitro group introduces electron-withdrawing effects; potential for redox activity

Key Comparative Insights

Bromine vs. Chlorine Substituents :
Bromine’s larger atomic radius and polarizability compared to chlorine () may enhance hydrophobic interactions in biological targets, as seen in antimicrobial thiazole derivatives . The target compound’s 4-bromophenyl group could similarly improve binding affinity in therapeutic applications.

Fluorinated Groups :
The 4-(difluoromethoxy)phenyl and 4-fluorobenzyl groups in the target compound likely contribute to metabolic stability. Fluorine’s electronegativity reduces oxidative metabolism, a feature exploited in TGR5 agonists () and antifungal benzimidazoles () .

Thioether vs. Thiol Linkages: The (4-fluorobenzyl)thio group in the target compound differs from thiol-containing analogs (e.g., ).

Steric and Electronic Effects :

  • The isobutylthio substituent in offers reduced steric bulk compared to the target’s fluorobenzylthio, possibly altering target selectivity.
  • The 3-nitrophenyl group in introduces strong electron-withdrawing effects, which could modulate reactivity in enzymatic environments .

Biological Activity Trends: TGR5 agonists () prioritize substituents like 3,4-dimethoxyphenyl for potency, whereas antimicrobial compounds () favor halogenated aromatic rings.

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